2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol
Description
2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol is a chemical compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The compound also features a chloro substituent at the 2-position and an ethylaminoethanol moiety at the 4-position. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Properties
IUPAC Name |
2-[(2-chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3OS/c1-2-14(4-5-15)8-7-3-6-16-9(7)13-10(11)12-8/h3,6,15H,2,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITFBNWYXRFYDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=C2C=CSC2=NC(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol typically involves the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: The synthesis begins with the formation of the thieno[2,3-d]pyrimidine core.
Substitution with Ethylaminoethanol: The final step involves the substitution of one of the chlorine atoms with ethylaminoethanol in the presence of a base such as N,N-dimethylformamide (DMF) and a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethylaminoethanol moiety can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, thiols, and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Substitution Products: Various substituted thienopyrimidines depending on the nucleophile used.
Oxidation Products: Aldehydes, carboxylic acids, or ketones.
Reduction Products: Amines or alcohols.
Scientific Research Applications
2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as acetyl-CoA carboxylase, which is involved in fatty acid biosynthesis.
Binding to DNA: It can intercalate into DNA, disrupting the replication and transcription processes.
Signal Transduction Pathways: The compound can modulate various signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Chlorothieno[2,3-d]pyrimidine: Lacks the ethylaminoethanol moiety but shares the thieno[2,3-d]pyrimidine core.
2,4-Dichlorothieno[2,3-d]pyrimidine: Contains an additional chloro substituent at the 4-position.
N-Pyridine Substituted 2-Chlorothieno[2,3-d]pyrimidine Derivatives: These compounds have a pyridine ring attached to the thieno[2,3-d]pyrimidine core.
Uniqueness
2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol is unique due to the presence of the ethylaminoethanol moiety, which imparts specific chemical and biological properties. This moiety enhances the compound’s solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable scaffold for drug development and other applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
